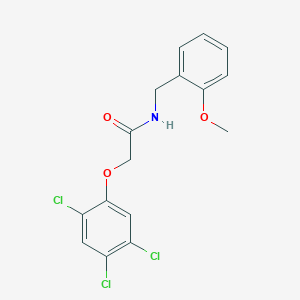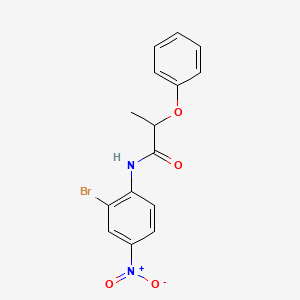
N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide
Descripción general
Descripción
N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as MTCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTCA belongs to the class of compounds known as phenoxyacetamides, which are known to exhibit a range of biological activities such as herbicidal, anti-inflammatory, and antitumor effects.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiproliferative effects. N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied for its potential use as a chemotherapeutic agent in the treatment of various cancers, including breast, colon, and prostate cancer. Additionally, N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the activity of various protein kinases involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory signaling pathways. N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to exhibit antioxidant effects, which may contribute to its anti-inflammatory and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for use in lab experiments, including its synthetic accessibility and its ability to inhibit various enzymes and signaling pathways involved in cell proliferation and inflammation. However, N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide also has several limitations, including its relatively low potency and selectivity for its target enzymes and pathways.
Direcciones Futuras
Future research on N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide should focus on improving its potency and selectivity for its target enzymes and pathways. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide and to identify its potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide would facilitate its use in scientific research.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3/c1-22-14-5-3-2-4-10(14)8-20-16(21)9-23-15-7-12(18)11(17)6-13(15)19/h2-7H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRONOJNFIQYMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4113071.png)


![N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4113101.png)
![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)
![4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113113.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)
![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)


![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)
![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4113171.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)